3-methoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide
Beschreibung
Eigenschaften
IUPAC Name |
3-methoxy-N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2S/c1-14-5-3-6-15(11-14)19-23-21-25(24-19)17(13-28-21)9-10-22-20(26)16-7-4-8-18(12-16)27-2/h3-8,11-13H,9-10H2,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZKQBKZNWBLGJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide typically involves multiple steps:
Formation of the Thiazolo[3,2-b][1,2,4]triazole Core: This can be achieved by cyclization reactions involving appropriate thioamide and hydrazine derivatives under acidic or basic conditions.
Attachment of the m-Tolyl Group: The m-tolyl group can be introduced via a Friedel-Crafts alkylation or acylation reaction.
Formation of the Benzamide Moiety: The benzamide core is synthesized by reacting the appropriate benzoyl chloride with an amine under basic conditions.
Methoxylation: The methoxy group is introduced via methylation of a hydroxyl precursor using methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and m-tolyl groups, using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, replacing it with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes from the m-tolyl group.
Reduction: Formation of amines from the benzamide moiety.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemical Structure and Synthesis
The compound features a thiazolo[3,2-b][1,2,4]triazole moiety combined with a methoxy group and a benzamide functional group. These components contribute to its potential biological activity. The synthesis of this compound can be achieved through several methods:
- Multicomponent Reactions : These reactions facilitate the formation of complex structures by combining different reactants. For instance, thiazole derivatives can react with amines and carbonyl compounds under specific conditions to yield thiazolo[3,2-b][1,2,4]triazoles via nucleophilic substitution and cyclization reactions.
- Catalyst-Free Procedures : Efficient methodologies have been developed for synthesizing functionalized thiazolo[3,2-b][1,2,4]triazoles at room temperature using simple reagents .
Research indicates that compounds similar to 3-methoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide exhibit significant biological activities:
- Anti-inflammatory Properties : Studies have demonstrated that derivatives of thiazolo[3,2-b][1,2,4]triazoles possess anti-inflammatory effects comparable to standard drugs such as indometacin. This suggests that this compound may also exhibit similar efficacy against inflammation.
- Antimicrobial Effects : The presence of thiazole and triazole rings in the structure indicates potential antimicrobial properties. Compounds in this class have shown effectiveness against various pathogens in preliminary studies .
- Anticancer Activity : The thiazolo[3,2-b][1,2,4]triazole scaffold is associated with anticancer properties. Structure-activity relationship studies suggest that modifications to the substituents can enhance the anticancer efficacy of these compounds. For instance, certain derivatives have displayed promising results in inhibiting tumor growth in vitro and in vivo models .
Comparative Analysis with Related Compounds
To further understand the uniqueness of this compound in medicinal chemistry:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| Similar Compound A | Thiazole ring + amine | Antimicrobial |
| Similar Compound B | Triazole ring + carbonyl | Anticancer |
| 3-methoxy-N-(...) | Thiazolo[3,2-b][1,2,4]triazole + benzamide | Anti-inflammatory & potential anticancer |
This table highlights how structural variations impact biological activities and therapeutic applications.
Wirkmechanismus
The mechanism of action of 3-methoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The thiazolo[3,2-b][1,2,4]triazole moiety could play a key role in binding to metal ions or other biomolecules, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Thiazolo[3,2-b][1,2,4]Triazole Derivatives
The thiazolo[3,2-b][1,2,4]triazole core is a shared feature among several compounds, with substituent variations impacting physical and chemical properties:
Key Observations :
- Substituent Effects : Electron-withdrawing groups (e.g., Cl) increase melting points compared to electron-donating groups (e.g., OCH₃) due to enhanced intermolecular interactions .
- Spectral Ambiguity : NH proton signals in δ 13.80–14.30 ppm may arise from either the amide or triazole NH, complicating structural confirmation .
Benzamide-Linked Analogs
Benzamide derivatives with variable substituents and linkers exhibit distinct properties:
Key Observations :
- Bioactivity Potential: Compounds with sulfur-containing heterocycles (e.g., oxadiazole, thiadiazole) are often associated with antimicrobial or anticancer activity .
- Synthetic Challenges : Lower yields (e.g., 34% for Rip-D) highlight difficulties in introducing polar groups like hydroxy .
Biologische Aktivität
3-Methoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide is a complex organic compound featuring a thiazolo[3,2-b][1,2,4]triazole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. The unique combination of structural components suggests that it may interact with various biological targets, making it a subject of ongoing research.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This formula indicates the presence of methoxy and benzamide functional groups alongside the thiazolo[3,2-b][1,2,4]triazole framework.
Synthesis
The synthesis of this compound typically involves multicomponent reactions that facilitate the formation of complex structures through various reactants. Techniques such as nucleophilic substitution and cyclization are commonly employed to achieve high yields and purity levels. The synthesis pathways often focus on optimizing conditions to enhance selectivity and yield.
Antimicrobial Properties
Research indicates that derivatives of thiazolo[3,2-b][1,2,4]triazoles exhibit considerable antimicrobial activity. For instance:
- Compounds similar to this compound have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli .
- Specific studies have reported minimum inhibitory concentration (MIC) values for related compounds as low as 8 μg/mL against Streptococcus mutans, which is significantly potent compared to standard antibiotics like streptomycin (MIC: 4 μg/mL) .
Anti-inflammatory Activity
The thiazolo[3,2-b][1,2,4]triazole scaffold has been associated with anti-inflammatory effects in animal models. For example:
- Compounds within this class have demonstrated significant anti-inflammatory activity when compared to established drugs such as indometacin . This suggests that the unique functional groups in this compound may enhance its efficacy against inflammatory conditions.
Case Studies
A series of investigations have been conducted to evaluate the biological activity of thiazolo[3,2-b][1,2,4]triazole derivatives:
| Study | Compound Tested | Activity | MIC (μg/mL) | Target |
|---|---|---|---|---|
| Study 1 | Compound 10 | Antimicrobial | 8 | S. mutans |
| Study 2 | Compound 11 | Antimicrobial | 16 | B. subtilis |
| Study 3 | Compound 37 | Antimicrobial | 8 | E. coli |
These studies highlight the promising potential of compounds related to this compound in combating bacterial infections.
The mechanism by which these compounds exert their biological effects is an area of active research. Initial findings suggest that antimicrobial activity may be attributed to the inhibition of FabI enzyme involved in fatty acid biosynthesis in bacteria . This interaction appears crucial for disrupting bacterial growth and proliferation.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for preparing 3-methoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide?
- Methodology : Synthesis typically involves multi-step reactions, including:
- Cyclocondensation : Formation of the thiazolo-triazole core via refluxing intermediates (e.g., 1,2,4-triazole-5-thiol derivatives) with halogenated aryl precursors in glacial acetic acid .
- Functionalization : Coupling of the m-tolyl group to the thiazolo-triazole scaffold using nucleophilic substitution or cross-coupling reactions under controlled conditions (e.g., Pd catalysts, inert atmosphere).
- Amide bond formation : Reaction of the intermediate amine with 3-methoxybenzoyl chloride in a polar aprotic solvent (e.g., DMF) with a base (e.g., triethylamine) to yield the final product.
Q. How is the molecular structure of this compound characterized in academic research?
- Analytical techniques :
- NMR spectroscopy : and NMR confirm regiochemistry of the thiazolo-triazole ring and substituent positions (e.g., m-tolyl vs. o/p isomers) .
- X-ray crystallography : Resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding between amide groups and heterocyclic nitrogens) .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns to confirm synthetic success .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for thiazolo-triazole derivatives?
- Case study : Discrepancies in antimicrobial efficacy across studies may arise from:
- Structural variability : Minor substituent changes (e.g., halogen position on aryl groups) drastically alter target binding .
- Assay conditions : Differences in bacterial strains, inoculum size, or solvent (DMSO vs. aqueous buffers) affect MIC values .
- Mitigation strategy :
- Standardize assays using CLSI guidelines.
- Perform comparative SAR studies with controlled substituents (e.g., systematic variation of methoxy/m-tolyl groups) .
Q. What computational methods are employed to predict the binding affinity of this compound to kinase targets?
- Approach :
- Molecular docking : Uses software (e.g., AutoDock Vina) to model interactions between the thiazolo-triazole core and ATP-binding pockets of kinases .
- MD simulations : Assess stability of ligand-protein complexes over time (e.g., RMSD analysis in GROMACS) .
- Validation : Correlate docking scores with experimental IC values from kinase inhibition assays .
Q. How does the electronic nature of the m-tolyl group influence the compound's reactivity in photochemical studies?
- Mechanistic insight :
- The methyl group on the m-tolyl moiety enhances electron density in the thiazolo-triazole ring, increasing susceptibility to electrophilic attack.
- UV-vis spectroscopy and DFT calculations reveal charge-transfer transitions between the benzamide and heterocyclic moieties .
Methodological Challenges
Q. What strategies optimize the yield of the thiazolo-triazole core during synthesis?
- Key factors :
- Catalyst selection : Use of Cu(I) or Pd(0) catalysts to accelerate cyclization .
- Solvent effects : High yields achieved in polar solvents (e.g., DMF) due to improved solubility of intermediates .
Q. How are toxicity and stability profiles assessed for in vivo studies?
- Protocols :
- Acute toxicity testing : Administer compound at escalating doses in rodent models (OECD Guideline 423) .
- Plasma stability : Incubate with liver microsomes and analyze degradation via LC-MS .
- Data interpretation : Correlate metabolic stability with logP values; higher lipophilicity may reduce renal clearance .
Data Presentation
Table 1 : Comparative SAR of Thiazolo-Triazole Derivatives
| Substituent (R) | LogP | MIC (µg/mL) E. coli | Kinase Inhibition (%) |
|---|---|---|---|
| m-Tolyl | 3.2 | 12.5 | 78 |
| p-Fluorophenyl | 2.8 | 6.25 | 85 |
| o-Nitrobenzyl | 4.1 | >50 | 42 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
